

2-Phenylethanol-d4: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Phenylethanol-d4

Cat. No.: B564626

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **2-Phenylethanol-d4**, a deuterated analog of 2-phenylethanol. This document details its identification, chemical and physical properties, synthesis methodologies, and applications, with a focus on its use in research and development. Safety and handling procedures are also outlined to ensure its proper use in a laboratory setting.

Compound Identification and Properties

2-Phenylethanol-d4 is a stable isotope-labeled version of 2-phenylethanol, where four hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic substitution makes it a valuable tool in various analytical and research applications, particularly as an internal standard.^[1]

Chemical Identifiers

Identifier	Value
CAS Number	107473-33-6 ^[1]
Molecular Formula	C ₈ H ₆ D ₄ O ^[2]
Synonyms	Phenylethyl alcohol-d4, Phenethyl alcohol-d4, Benzyl carbinol-d4 ^[1]

Physical and Chemical Properties

Quantitative data for **2-Phenylethanol-d4** is not extensively available; however, the properties of its non-deuterated counterpart, 2-phenylethanol, provide a close approximation.

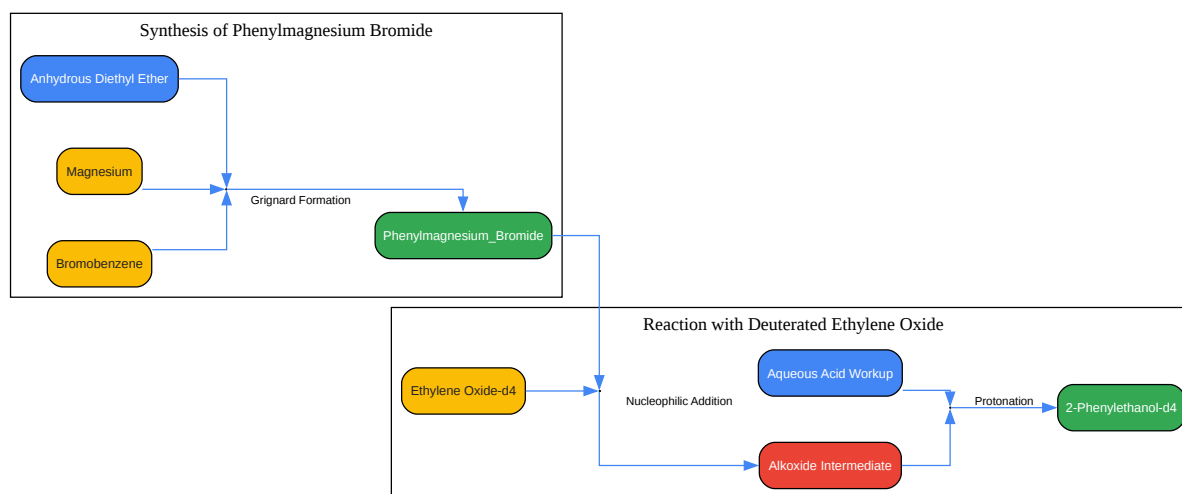
Property	Value (for 2-Phenylethanol)
Molecular Weight	126.19 g/mol (for d4)[2]
Appearance	Colorless liquid[1]
Odor	Pleasant floral, rose-like[1]
Melting Point	-27 °C
Boiling Point	219-221 °C
Density	1.020 g/mL at 20 °C
Solubility	Slightly soluble in water; miscible with most organic solvents[3]

Synthesis and Manufacturing

While specific, detailed commercial synthesis protocols for **2-Phenylethanol-d4** are proprietary, its preparation can be achieved through established synthetic organic chemistry methods. The general approach involves the use of deuterated starting materials in synthetic routes commonly employed for the non-deuterated analog.

Synthetic Pathways

One common method for synthesizing 2-phenylethanol is the Grignard reaction. To produce the d4 analog, deuterated reagents would be utilized. A potential synthetic workflow is outlined below.



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Caption: Grignard synthesis pathway for **2-Phenylethanol-d4**.

Another potential route is the reduction of a deuterated precursor, such as ethyl phenylacetate-d4, using a suitable reducing agent like lithium aluminum deuteride.

Spectroscopic Data and Characterization

The primary methods for characterizing **2-Phenylethanol-d4** and confirming its isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

NMR Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be simplified compared to the non-deuterated compound due to the absence of signals from the deuterated positions. The spectrum would primarily show signals corresponding to the aromatic protons of the phenyl group.
- ^{13}C NMR: The carbon-13 NMR spectrum will show peaks for all eight carbon atoms. The signals for the carbons bonded to deuterium may appear as multiplets due to C-D coupling and may have slightly different chemical shifts compared to the non-deuterated analog.
- ^2H NMR: Deuterium NMR would show a signal corresponding to the deuterated positions on the ethyl chain, confirming the location of isotopic labeling.

Mass Spectrometry

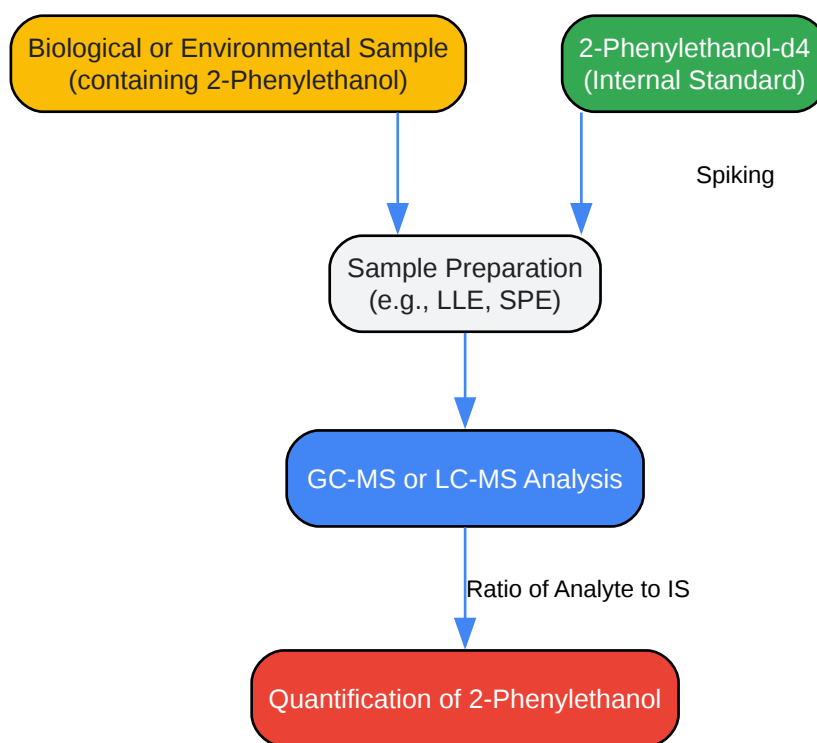
Mass spectrometry is a key technique for confirming the molecular weight and isotopic enrichment of **2-Phenylethanol-d4**. The molecular ion peak (M^+) would be observed at m/z 126.19, which is 4 mass units higher than that of the non-deuterated compound (m/z 122.17). The fragmentation pattern would also be altered due to the presence of deuterium atoms.

Infrared Spectroscopy

The IR spectrum of **2-Phenylethanol-d4** will exhibit characteristic absorptions for the O-H and C-H (aromatic) stretching vibrations. The most significant difference from the non-deuterated compound will be the presence of C-D stretching bands, which appear at a lower frequency (around $2100\text{--}2250\text{ cm}^{-1}$) than C-H stretching bands.

Applications in Research and Development

The primary application of **2-Phenylethanol-d4** is as an internal standard in quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).^[1] Its use allows for accurate quantification of the non-deuterated analog in complex matrices by correcting for variations in sample preparation and instrument response.



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Caption: Workflow for quantitative analysis using **2-Phenylethanol-d4**.

Safety and Handling

While deuterated compounds are not radioactive, they should be handled with the same care as their non-deuterated counterparts.^[4] It is crucial to consult the Safety Data Sheet (SDS) for the specific compound before use.

General Precautions

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.^[4]
- **Ventilation:** Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling volatile compounds.^[4]
- **Hygroscopicity:** Many deuterated compounds are hygroscopic. To prevent isotopic dilution from atmospheric moisture, handle under an inert atmosphere (e.g., nitrogen or argon) and store in a desiccator.^[5]

Storage and Disposal

- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep containers tightly sealed.
- Disposal: Dispose of as hazardous chemical waste in accordance with institutional, local, and national regulations.[4]

Conclusion

2-Phenylethanol-d4 is a valuable tool for researchers and scientists, particularly in the field of analytical chemistry. Its well-defined chemical properties and its utility as an internal standard make it indispensable for the accurate quantification of 2-phenylethanol in various matrices. Proper understanding of its synthesis, characterization, and safe handling is essential for its effective and safe use in a laboratory setting.

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